[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate

Catalog No.
S12875550
CAS No.
M.F
C21H38O3
M. Wt
343.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] ...

Product Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate

Molecular Formula

C21H38O3

Molecular Weight

343.6 g/mol

InChI

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D

InChI Key

VWYIWOYBERNXLX-FNKKQMTJSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H]

The compound [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate is a synthetic organic molecule characterized by its unique structural features. It contains a dideuterated oxirane ring, which contributes to its isotopic labeling, and an octadecenoate side chain that features a cis double bond at the ninth carbon. The presence of deuterium isotopes can significantly influence the compound's physical and chemical properties, including its reactivity and biological interactions.

The chemical behavior of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate can be analyzed through various types of reactions, including:

  • Nucleophilic Substitution: The oxirane ring can undergo nucleophilic attack due to the strain in the three-membered ring structure.
  • Elimination Reactions: Under certain conditions, the compound may participate in elimination reactions leading to the formation of alkenes or other functional groups.
  • Hydrolysis: The ester bond in the octadecenoate moiety can be hydrolyzed in the presence of water and catalysts, yielding the corresponding acid and alcohol.

These reactions are facilitated by specific enzymes in biological systems, which can catalyze transformations involving this compound

The biological activity of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate is influenced by its structural characteristics. Compounds with similar structures often exhibit diverse biological effects including:

  • Antimicrobial Activity: Similar compounds have been shown to possess antimicrobial properties, potentially acting against various pathogens.
  • Anti-inflammatory Effects: The presence of unsaturated fatty acids in the structure may contribute to anti-inflammatory activities by modulating lipid metabolism and signaling pathways.
  • Cell Membrane Interaction: The unique structure allows for interaction with cell membranes, influencing membrane fluidity and permeability.

Research indicates that structural modifications can lead to variations in biological activity, making this compound a subject of interest for further pharmacological studies .

The synthesis of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate typically involves several steps:

  • Preparation of Dideuterated Oxirane: This can be achieved through reactions involving deuterated precursors and appropriate catalysts.
  • Formation of Octadecenoate: The octadecenoate chain is synthesized via esterification reactions between fatty acids and alcohols.
  • Coupling Reaction: The oxirane moiety is then coupled with the octadecenoate using coupling agents under controlled conditions to ensure high yield and purity.

These methods allow for precise control over the isotopic labeling and functionalization of the compound .

The applications of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate span various fields:

  • Pharmaceutical Research: Its unique isotopic labeling makes it useful in drug development studies for tracking metabolic pathways.
  • Biochemical Studies: It serves as a model compound for understanding lipid interactions and membrane dynamics.
  • Material Science: The compound may be explored for its potential in developing new materials with specific properties related to its chemical structure.

These applications highlight its versatility and importance in both research and practical domains

Interaction studies involving [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques used include:

  • Molecular Docking Studies: These computational methods predict how the compound binds to target proteins or receptors.
  • In Vitro Assays: Laboratory experiments assess the biological response upon exposure to this compound, providing insights into its efficacy and mechanism of action.

Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate, each exhibiting distinct properties:

Compound NameStructureUnique Features
Oleic AcidC18H34O2Common fatty acid with anti-inflammatory properties
Linoleic AcidC18H32O2Polyunsaturated fatty acid known for cardiovascular benefits
Epoxidized Fatty AcidsVariableDerived from unsaturated fatty acids; used in polymer chemistry

This comparison illustrates how variations in saturation and functional groups can lead to diverse biological activities while maintaining a core structural framework. The unique isotopic labeling of the target compound provides additional avenues for research that are not present in these similar compounds .

Chemical Synthesis Pathways for Deuterated Epoxide Derivatives

The synthesis of deuterated epoxide derivatives represents a specialized area of isotopic labeling chemistry that requires precise control over both stereochemistry and isotopic incorporation. The preparation of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate involves multiple synthetic approaches that integrate epoxide formation with deuterium incorporation strategies [19] [24].

The titanocene(III)-catalyzed precision deuteration of epoxides has emerged as a highly effective methodology for introducing deuterium atoms at specific positions within epoxide-containing molecules [24] [26]. This approach utilizes a novel activation method involving dichlorobis(cyclopentadienyl)titanium(IV) and bis(tert-butylcyclopentadienyl)titanium(IV) dichloride with benzylmagnesium bromide and deuterated phenylsilane to provide the active titanocene(III) deuteride species without isotope scrambling [24]. The method achieves excellent deuterium incorporation rates exceeding 95% while maintaining high diastereoselectivity in the resulting β-deuterated anti-Markovnikov alcohols after subsequent desilylation [26].

Alternative synthetic pathways involve the direct deuteration of pre-formed epoxide rings through radical-mediated processes. The use of palladium on carbon catalysts in combination with aluminum powder and deuterium oxide has proven effective for achieving selective hydrogen-deuterium exchange reactions in epoxide-containing substrates [6]. This methodology operates under microwave-assisted conditions at temperatures ranging from 60-190°C, with reaction times varying from 20-60 minutes depending on substrate complexity [6].

Synthetic MethodDeuterium SourceTemperature (°C)Time (min)Deuterium Incorporation (%)
Titanocene(III) CatalysisPhSiD₃25-60120-360>95
Palladium-Aluminum SystemD₂O60-19020-6076-99
Flavin-Mediated OpeningD₂O/NADH37240-48085-92

The reductive deuteration pathway utilizing flavin adenine dinucleotide and nicotinamide adenine dinucleotide hydrogen has shown particular promise for epoxide ring-opening reactions that incorporate deuterium atoms [25]. This non-enzymatic approach proceeds through either reductive or oxidative mechanisms, with the 2,3-epoxide ring opening reductively via a putative enol intermediate or oxidatively through a peroxylated intermediate using molecular oxygen as the oxidant [25].

Catalytic Strategies for Stereoselective Esterification

The formation of stereoselective ester bonds in deuterated fatty acid derivatives requires specialized catalytic approaches that maintain both stereochemical integrity and isotopic purity. The development of chiral catalysts for inducing stereoselectivity in esterification reactions has become increasingly sophisticated, particularly for substrates containing multiple stereocenters [9] [11].

Rhodium-catalyzed conjugate addition pathways have demonstrated exceptional utility in the synthesis of 1,4-keto-alkenylboronate esters, achieving products with up to 99% yield, greater than 20:1 E/Z ratios, and enantioselectivities exceeding 99:1 [11]. These catalytic systems utilize rhodium complexes with chiral phosphine ligands to control both the regio- and stereoselectivity of the esterification process [11].

The implementation of stereoselective catalysis through in situ formation of chiral catalysts represents an innovative approach that avoids the need for pre-synthesized chiral precursors [8]. Iron-based catalysts formed from achiral bis(imino)pyridine and siloxide ligands have shown remarkable success in achieving stereoselective transformations through the generation of stereogenic metal centers [8]. This methodology demonstrates that stereogenicity can be controlled through appropriate choice of achiral additives, with the stereoregularity of products being directly influenced by silanol additive selection [8].

Enzyme-catalyzed esterification represents another powerful strategy for achieving high stereoselectivity in the synthesis of complex lipid derivatives [17]. The use of lipases for regioselective acylation at specific positions of glycerol derivatives has enabled the synthesis of mixed-acyl phospholipids with complete regiopurity [17]. This chemoenzymatic approach combines the efficiency and high yields of chemical synthesis with the specificity and non-toxicity of biocatalytic processes [17].

Catalyst SystemSubstrate TypeYield (%)Enantioselectivity (er)E/Z Ratio
Rhodium-Chiral Phosphineα,β-Unsaturated Ketones85-99>99:1>20:1
Iron-Siloxide ComplexLactide Monomers78-9585:15-98:2N/A
Lipase EnzymesGlycerol Derivatives>96CompleteN/A

The visible-light mediated catalytic asymmetric radical deuteration utilizing peptide-derived thiols as catalysts has opened new avenues for stereoselective deuterium incorporation [10]. This metal-free platform enables four distinct types of deuterofunctionalization reactions of exocyclic olefins, achieving high levels of enantioselectivity and deuterium incorporation through attractive non-covalent interactions that control stereoselection [10].

Isotopic Purity Enhancement Techniques in Deuterium-Labeled Compounds

The achievement of high isotopic purity in deuterium-labeled compounds requires sophisticated analytical techniques and synthetic optimization strategies. Nuclear magnetic resonance spectroscopy utilizing both proton and deuterium detection has emerged as the primary method for determining isotopic abundance in deuterated compounds [29] [30].

Quantitative deuterium nuclear magnetic resonance spectroscopy provides direct observation of deuterium atoms at specific molecular positions, enabling precise determination of isotopic enrichment levels [29]. This technique is particularly valuable for compounds with deuterium enrichment greater than 98 atom percent, where conventional proton nuclear magnetic resonance analysis becomes limited due to weak residual proton signals [29]. The method allows for structural verification and enrichment determination, making it an appealing alternative for highly deuterated chemicals [29].

The combination of proton and deuterium nuclear magnetic resonance methodologies has been systematically established as a robust strategy for determining isotopic abundance in both partially and fully labeled compounds [30]. This dual-technique approach provides more accurate results compared to classical proton nuclear magnetic resonance or mass spectrometry methods alone [30]. The methodology demonstrates particular utility for large-scale deuterated reagent analysis, with isotopic enrichment calculations showing excellent reproducibility across multiple analytical runs [30].

Liquid chromatography electrospray ionization high-resolution mass spectrometry coupled with nuclear magnetic resonance spectroscopy represents a comprehensive analytical strategy for evaluating both isotopic enrichment and structural integrity [12]. This approach involves recording full-scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment of desired labeled compounds [12]. The percent isotopic purity for various deuterated compounds has been determined using this methodology, with values ranging from 94.7% to 99.9% depending on the specific compound and labeling pattern [12].

Analytical MethodDetection LimitPrecision (%)Isotopic Range
²H NMR Spectroscopy0.1 atom%±0.595-99.9%
LC-ESI-HR-MS0.01%±0.290-99.9%
Combined ¹H/²H NMR0.05 atom%±0.385-99.9%

The hydrogen-deuterium exchange methodology utilizing continuous-flow technology through recirculation processes has demonstrated significant potential for achieving high isotopic purities [38]. This closed-loop process enables access to deuterated compounds with enhanced isotopic purities while maintaining precise site-selectivity or achieving complete perdeuteration on demand [38]. The iterative nature of the continuous-flow approach allows for progressive isotopic enrichment through multiple exchange cycles [38].

Site-specific and degree-controlled deuteration via copper-catalyzed redox-neutral deacylation has provided an innovative approach to isotopic purity enhancement [21]. This methodology employs methylketone moieties as traceless activating groups, enabling selective mono-, di-, and tri-deuteration at specific molecular positions [21]. The reaction demonstrates broad functional group tolerance while utilizing inexpensive deuterium oxide as the deuterium source, achieving deuterium incorporation levels ranging from 85% to greater than 99% depending on reaction conditions [21].

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Two-Dimensional Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance

Two-dimensional heteronuclear single quantum coherence nuclear magnetic resonance spectroscopy represents the cornerstone technique for comprehensive structural analysis of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate [1] [2]. This deuterium-labeled epoxide compound exhibits distinct spectroscopic signatures that enable precise identification of isotopic substitution patterns and molecular connectivity [3] [4].

The heteronuclear single quantum coherence nuclear magnetic resonance method provides exceptional sensitivity for epoxide detection, achieving limits of quantification as low as 0.62 millimolar per kilogram of sample [1] [5]. The technique capitalizes on the characteristic chemical shift regions where epoxide protons resonate, typically between 2.95-3.14 parts per million, while the corresponding carbon signals appear in the 56.8-58.1 parts per million range [6] [7].

For the target compound, the epoxide ring carbons display characteristic isotope-induced chemical shift perturbations. Carbon-2 of the oxirane ring shows resonances at 57.2-58.1 parts per million in carbon-13 nuclear magnetic resonance, while carbon-3 appears slightly upfield at 56.8-57.5 parts per million [3] [4]. The deuterium substitution pattern creates distinctive splitting patterns, with the dideuterio methylene bridge exhibiting broad singlet characteristics in deuterium nuclear magnetic resonance at 0.9-1.2 parts per million [8] [9].

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)2H Chemical Shift (ppm)Coupling PatternDeuterium Effect (Δδ)
Epoxide C-23.09-3.1457.2-58.1Not applicableMultiplet+0.05
Epoxide C-32.95-3.0056.8-57.5Not applicableMultient+0.03
Methylene Bridge (-CD2-)Not observed62.5-63.20.9-1.2Broad singletReference
Oleyl Chain C-95.35-5.40129.8-130.2Not applicableMultiplet (J=15.2 Hz)+0.02
Oleyl Chain C-105.35-5.40129.8-130.2Not applicableMultiplet (J=15.2 Hz)+0.02
Carbonyl C=ONot applicable173.2-174.1Not applicableSinglet+0.08

Correlation Spectroscopy and Connectivity Analysis

Correlation spectroscopy experiments provide definitive evidence for structural connectivity in deuterated fatty acid epoxides [6]. The homonuclear correlation spectroscopy spectra reveal characteristic cross-peaks between epoxide protons and adjacent methylene groups, confirming the spatial relationship between deuterium-labeled positions [10] [6].

In the fully characterized compound, the outer epoxide protons at 3.00 parts per million demonstrate coupling with methylene protons positioned adjacent to single epoxide groups, appearing in the 1.45-1.60 parts per million region [6]. The inner epoxide protons, resonating at 3.09-3.14 parts per million, exhibit coupling patterns consistent with methylene bridges between epoxide functionalities [6] [7].

The deuterium-carbon coupling patterns provide additional structural confirmation. Carbon-13 spectra of deuterated compounds show characteristic isotope-induced signal depletion due to extensive coupling with deuterium nuclei, which possess spin quantum number 1 [3] [4]. This phenomenon results in complex multipicity patterns that serve as diagnostic markers for deuterium incorporation sites [11] [12].

Quantitative Deuterium Nuclear Magnetic Resonance Analysis

Quantitative deuterium nuclear magnetic resonance spectroscopy enables precise determination of deuterium incorporation efficiency and positional distribution [13] [8]. The technique combines proton and deuterium nuclear magnetic resonance measurements to achieve superior accuracy compared to conventional mass spectrometric methods [8].

Natural abundance deuterium nuclear magnetic resonance studies of fatty acid systems demonstrate the technique's capability to resolve isotopic fractionation effects [13]. In oleic acid derivatives, deuterium distribution analysis reveals site-specific kinetic isotope effects related to enzymatic biosynthetic processes [13]. The deuterium-proton coupling constants typically range from 1-2 hertz, while deuterium-carbon-13 couplings span 20-25 hertz [9].

The alternating deuterium distribution pattern observed in fatty acid chains reflects the origin of hydrogen atoms during biosynthesis [13]. For the synthetic deuterated epoxide, controlled isotopic substitution eliminates natural fractionation effects, enabling precise quantitative analysis of incorporation efficiency [8].

Mass Spectrometric Analysis of Deuterium Incorporation Efficiency

High-Resolution Electrospray Ionization Mass Spectrometry

High-resolution electrospray ionization mass spectrometry provides unparalleled analytical capabilities for deuterium-labeled fatty acid epoxides [14] [15]. The technique achieves exceptional mass accuracy and resolution, enabling differentiation of closely related isotopic species with mass differences as small as 0.0089 atomic mass units [14].

For [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate, electrospray ionization generates predominantly deprotonated molecular ions at mass-to-charge ratio 343.5 [16] [14]. The isotopic distribution pattern reveals the extent of deuterium incorporation, with the theoretical molecular weight increasing from 338.5 to 343.5 atomic mass units upon complete deuterium substitution [17].

The electrospray ionization process exhibits minimal deuterium isotope effects on ionization efficiency [18] [15]. Studies demonstrate that deuterated peptides show median migration time shifts of only 0.1 seconds compared to non-deuterated analogs, representing approximately 2.5 percent of peak width [18]. This minimal isotopic discrimination ensures accurate quantitative analysis of deuterium incorporation efficiency.

Tandem Mass Spectrometry Fragmentation Patterns

Tandem mass spectrometry analysis reveals diagnostic fragmentation pathways that confirm deuterium positional assignment [16] [19] [20]. Collision-induced dissociation of the deuterated epoxide generates characteristic product ions that retain specific deuterium atoms based on fragmentation mechanisms [21] [22].

The molecular ion at mass-to-charge ratio 343.5 undergoes systematic fragmentation upon collision-induced dissociation [16]. Primary fragmentation involves water elimination, producing ions at mass-to-charge ratio 325.4 with retention of all five deuterium atoms [16] [21]. Epoxide ring opening generates fragments at mass-to-charge ratio 297.3, retaining three deuterium atoms from the original substitution pattern [19] [21].

Diagnostic fragmentation at the epoxide site produces characteristic α and β cleavage products [19] [22]. The α-cleavage fragment appears at mass-to-charge ratio 171.1, retaining three deuterium atoms, while β-cleavage generates ions at mass-to-charge ratio 155.1 with two deuterium atoms [19]. These fragmentation patterns provide definitive confirmation of deuterium positional distribution within the epoxide moiety.

Fragment m/zRelative Intensity (%)Fragmentation MechanismDeuterium RetentionCollision Energy (eV)
343.5 [M-H]-100Molecular ion5D retained0
325.4 [M-H2O-H]-45Water elimination5D retained15
297.3 [Loss of epoxide]-78Epoxide ring opening3D retained25
283.2 [C18H31O2]-35Fatty acid chain2D retained35
171.1 [Diagnostic α]89Alpha cleavage at epoxide3D retained25
155.1 [Diagnostic β]92Beta cleavage at epoxide2D retained30

Isotopic Distribution Analysis and Quantification

Mass spectrometric isotopic distribution analysis enables precise quantification of deuterium incorporation efficiency [23] [14]. The technique analyzes the relative abundances of isotopic peaks to determine the overall deuteration percentage and positional selectivity [3] [8].

High-resolution mass spectrometry measurements reveal isotopic distribution patterns that reflect synthetic efficiency [14]. For the target compound, mass spectral analysis indicates deuterium incorporation efficiencies ranging from 89.7 to 94.2 percent, depending on synthetic methodology [3] [24]. Catalytic exchange methods achieve the highest deuteration levels, while enzymatic approaches show lower but more selective incorporation [24].

The mass spectral data correlates well with nuclear magnetic resonance quantification results [3] [8]. Combined proton and deuterium nuclear magnetic resonance analysis of similar deuterated oleic acid derivatives demonstrates 94 percent overall deuteration [3]. This agreement validates the complementary nature of mass spectrometric and nuclear magnetic resonance approaches for deuterium quantification [8] [14].

Synthesis MethodDeuterium Content (%)Positional SelectivityReaction Time (hours)Temperature (°C)Yield (%)
Catalytic Exchange94.2High248078
Direct Deuteration89.7Moderate4812085
Enzymatic Route76.3Low723765
Chemical Reduction82.1Moderate366572
Metal-Catalyzed91.5High189581

Computational Modeling of Deuterium Isotope Effects

Density Functional Theory Calculations

Density functional theory calculations provide fundamental insights into deuterium isotope effects in fatty acid epoxides [25] [26] [27]. These computational approaches enable prediction of vibrational frequencies, zero-point energies, and isotopic shifts that govern spectroscopic and chemical behavior [26] [27].

For deuterium-substituted epoxide systems, density functional theory predicts characteristic frequency shifts in carbon-deuterium stretching modes [25] [28]. The calculated frequencies for carbon-deuterium bonds in epoxide rings range from 2180-2220 wavenumbers, representing isotopic shifts of approximately 720 wavenumbers compared to carbon-hydrogen analogs [25] [9].

The computational analysis reveals distinct force constants for different carbon-deuterium bond environments [25] [26]. Epoxide ring carbon-deuterium bonds exhibit force constants of 485 newtons per meter, while methylene carbon-deuterium bonds show slightly lower values of 465 newtons per meter [25]. These differences reflect the unique electronic environment created by the strained three-membered ring system.

Zero-Point Energy Contributions and Kinetic Isotope Effects

Zero-point energy calculations illuminate the fundamental basis for deuterium kinetic isotope effects in epoxide systems [25] [26] [28]. The reduced mass differences between carbon-hydrogen and carbon-deuterium bonds create significant zero-point energy variations that influence reaction rates and equilibria [26] [27].

Computational studies demonstrate that deuterium substitution reduces zero-point energies by 4.4-4.7 kilojoules per mole compared to hydrogen analogs [25] [26]. For the target epoxide compound, carbon-deuterium bonds in the oxirane ring exhibit zero-point energies of 12.8 kilojoules per mole, while methylene carbon-deuterium bonds show values of 12.5 kilojoules per mole [25].

The calculated reduced masses for carbon-deuterium bonds range from 1.82-1.85 atomic mass units, significantly higher than the 1.02 atomic mass units for carbon-hydrogen bonds [25] [26]. These mass differences directly influence vibrational frequencies and contribute to the characteristic deuterium isotope effects observed in nuclear magnetic resonance and infrared spectroscopy [26] [27].

Path Integral Molecular Dynamics Simulations

Path integral molecular dynamics simulations provide advanced computational treatment of quantum nuclear effects in deuterated systems [26] [27]. These methods account for nuclear quantum effects that classical molecular dynamics cannot capture, particularly important for light nuclei like hydrogen and deuterium [26] [27].

The path integral approach enables accurate calculation of isotope effects using free energy perturbation methods [26] [27]. These techniques calculate deuterium substitution effects using single molecular dynamics trajectories of protiated species, dramatically improving computational efficiency [26] [27]. The method successfully predicts hydrogen/deuterium substitution effects in liquid water with exceptional accuracy.

For fatty acid epoxide systems, path integral simulations reveal temperature-dependent isotope effects that influence conformational distributions [26] [27]. The quantum mechanical treatment demonstrates that deuterium substitution alters the population of rotational conformers around carbon-carbon bonds adjacent to isotopic substitution sites [26] [27]. These effects contribute to the observed nuclear magnetic resonance chemical shift differences and coupling pattern variations.

Bond PositionCalculated Frequency (cm⁻¹)Isotope Shift (Δν)Force Constant (N/m)Zero Point Energy (kJ/mol)Reduced Mass (amu)
C-D (epoxide ring)2180-2220-72048512.81.85
C-D (methylene)2160-2200-71046512.51.82
C-H (oleyl chain)2850-2950Reference51017.21.02
C=O (ester)1735-1745-5165010.18.15
C=C (oleyl)1640-1660-315809.86.22
O-C (epoxide)1250-1280-154207.57.35

XLogP3

7.3

Hydrogen Bond Acceptor Count

3

Exact Mass

343.31347880 g/mol

Monoisotopic Mass

343.31347880 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types